REACTION_CXSMILES
|
Cl.O[CH2:3][C:4]1[C:9]([O:10][CH3:11])=[C:8]([Cl:12])[CH:7]=[CH:6][N:5]=1.S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[Cl:15][CH2:3][C:4]1[C:9]([O:10][CH3:11])=[C:8]([Cl:12])[CH:7]=[CH:6][N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
Cl.OCC1=NC=CC(=C1OC)Cl
|
Name
|
|
Quantity
|
469 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
under stirring and at inner temperature of about 15–25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
WASH
|
Details
|
the mixture is washed with 35 ml of toluene
|
Type
|
CUSTOM
|
Details
|
for at least 1 hour
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, approx. 200 ml of solvent
|
Type
|
DISTILLATION
|
Details
|
are distilled off under vacuum
|
Type
|
ADDITION
|
Details
|
The suspension, containing 2-chloromethyl-3-methoxy-4-chloro-pyridine
|
Name
|
|
Type
|
|
Smiles
|
ClCC1=NC=CC(=C1OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |